Chemical structure and properties of 2-(2,4,5-trimethylphenyl)acetic acid
Chemical structure and properties of 2-(2,4,5-trimethylphenyl)acetic acid
An In-depth Technical Guide to 2-(2,4,5-trimethylphenyl)acetic acid
Abstract
This technical guide provides a comprehensive scientific overview of 2-(2,4,5-trimethylphenyl)acetic acid, a substituted aromatic carboxylic acid. The document details its chemical structure, nomenclature, and physicochemical properties. It outlines a robust synthetic pathway via the Willgerodt-Kindler reaction, including a detailed experimental protocol and workflow visualization. A significant portion is dedicated to the analytical characterization of the molecule, presenting predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on established chemical principles. The guide also explores the compound's chemical reactivity and discusses its potential applications as a key intermediate and structural scaffold in medicinal chemistry and materials science. Safety and handling protocols are summarized to ensure proper laboratory practice. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific phenylacetic acid derivative.
Introduction
Phenylacetic acid and its derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their structural motifs are present in a vast array of pharmaceuticals, including anti-inflammatory drugs (e.g., ibuprofen, diclofenac), and serve as critical building blocks for numerous other bioactive molecules[1][2]. The specific substitution pattern on the phenyl ring profoundly influences the molecule's steric and electronic properties, thereby tuning its reactivity and biological activity.
2-(2,4,5-trimethylphenyl)acetic acid, a derivative of both phenylacetic acid and pseudocumene (1,2,4-trimethylbenzene), represents a unique scaffold. The asymmetric trimethyl substitution pattern creates a distinct electronic environment and steric hindrance around the acetic acid side chain, making it a valuable, non-standard intermediate for creating complex molecular architectures. This guide serves as a senior application scientist's perspective on the synthesis, characterization, and potential utility of this compound, providing both foundational knowledge and practical, field-proven insights.
Chemical Structure and Nomenclature
The molecular architecture of 2-(2,4,5-trimethylphenyl)acetic acid consists of a benzene ring substituted with three methyl groups at positions 2, 4, and 5, and an acetic acid group at position 1. This arrangement dictates its chemical behavior and spectroscopic signature.
Structural Diagram
The 2D chemical structure is visualized below, illustrating the connectivity of atoms.
Caption: 2D structure of 2-(2,4,5-trimethylphenyl)acetic acid.
Chemical Identifiers
A summary of key identifiers for 2-(2,4,5-trimethylphenyl)acetic acid is provided below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | 2-(2,4,5-trimethylphenyl)acetic acid | - |
| CAS Number | 3167-01-9 | [3] |
| Molecular Formula | C₁₁H₁₄O₂ | [3] |
| Molecular Weight | 178.23 g/mol | [4] |
| SMILES | CC1=C(C=C(C)C1C)CC(=O)O | - |
| InChIKey | CQWMQAKKAHTCSC-UHFFFAOYSA-N (Isomer) | [5] |
Note: The InChIKey corresponds to the isomeric (2,4,6-trimethylphenyl)acetic acid, but is provided for structural context.
Physicochemical Properties
| Property | Predicted/Reported Value | Comments |
| Physical State | White to off-white crystalline solid | Based on analogous phenylacetic acids[4]. |
| Melting Point | ~160-175 °C | Estimated. The related 2,4,6-isomer melts at 167-171 °C[5]. |
| Boiling Point | ~312.9 °C at 760 mmHg | Data for the 2,4,6-isomer[5]. |
| Solubility | Soluble in methanol, ethanol, diethyl ether, acetone. Sparingly soluble in water. | Typical for aromatic carboxylic acids. Solubility in aqueous base (e.g., NaOH, NaHCO₃) is expected due to salt formation. |
| pKa | ~4.0 - 4.5 | Estimated based on benzoic acid and other substituted phenylacetic acids. The electron-donating methyl groups may slightly increase the pKa compared to phenylacetic acid. |
Synthesis and Purification
The synthesis of aryl-acetic acids from the corresponding aryl methyl ketones is a classic transformation for which the Willgerodt-Kindler reaction is exceptionally well-suited[7]. This reaction uniquely allows for the terminal oxidation of an alkyl chain attached to an aromatic ring while migrating the functionality. It is particularly effective for preparing amides, thioamides, or carboxylic acids[8].
The causality behind choosing this method lies in its robustness and the commercial availability of the starting material, 1-(2,4,5-trimethylphenyl)ethanone (2,4,5-trimethylacetophenone). The reaction proceeds by converting the ketone into a thioamide (the thiomorpholide) using elemental sulfur and morpholine, which is then hydrolyzed to the desired carboxylic acid[7]. The use of Phase Transfer Catalysis (PTC) can significantly improve reaction times and yields[9].
Synthetic Workflow Diagram
Caption: Workflow for the Willgerodt-Kindler synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methodologies for the Willgerodt-Kindler reaction[7][8].
Step 1: Formation of the Thiomorpholide Intermediate
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Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2,4,5-trimethylphenyl)ethanone (17.6 g, 0.1 mol).
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Reagents: Add morpholine (13.1 g, 0.15 mol) and elemental sulfur (4.8 g, 0.15 g-atom).
-
Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically complete within 4-8 hours.
-
Workup (Intermediate): Allow the mixture to cool to room temperature. Pour the dark, oily mixture into 200 mL of cold water. The thiomorpholide intermediate may precipitate as a solid or separate as an oil. Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude thiomorpholide can be used directly in the next step.
Step 2: Hydrolysis to the Carboxylic Acid
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Setup: Transfer the crude thiomorpholide intermediate to a 500 mL round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (20 g, 0.5 mol) in 200 mL of 1:1 ethanol/water.
-
Reaction: Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Workup (Final Product): Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of 2-(2,4,5-trimethylphenyl)acetic acid will form.
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Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it in a vacuum oven at 60 °C.
Purification
The primary method for purifying the final product is recrystallization .
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Solvent Selection: A suitable solvent system is a mixture of ethanol and water, or toluene.
-
Procedure: Dissolve the crude, dried acid in a minimum amount of the hot solvent. If color impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration and dry them thoroughly. Purity should be assessed by melting point determination and HPLC analysis.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data are predicted based on the principles of NMR, IR, and MS for the structure of 2-(2,4,5-trimethylphenyl)acetic acid.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons (2H) | δ 6.9-7.1 ppm (2 singlets) | The two aromatic protons (at C3 and C6) are in different electronic environments and are not coupled to each other, appearing as two distinct singlets. |
| Methylene Protons (-CH₂-) | δ 3.6-3.8 ppm (singlet) | The benzylic protons are adjacent to an aromatic ring and a carbonyl group. They are expected to appear as a sharp singlet as there are no adjacent protons. | |
| Methyl Protons (-CH₃) | δ 2.2-2.4 ppm (3 singlets) | Three distinct singlets are expected for the three non-equivalent methyl groups on the aromatic ring. | |
| Carboxylic Acid Proton (-COOH) | δ 10-12 ppm (broad singlet) | The acidic proton is highly deshielded and often appears as a broad signal that can exchange with D₂O. | |
| ¹³C NMR | Carboxylic Carbonyl (C=O) | δ 175-180 ppm | Typical range for a carboxylic acid carbonyl carbon. |
| Aromatic Carbons (6C) | δ 125-140 ppm | Six distinct signals are expected for the six non-equivalent aromatic carbons. The carbons bearing methyl groups will be further downfield. | |
| Methylene Carbon (-CH₂-) | δ 40-45 ppm | Characteristic shift for a benzylic carbon attached to a carbonyl group. | |
| Methyl Carbons (-CH₃) | δ 18-22 ppm | Three distinct signals in the aliphatic region corresponding to the three methyl groups. | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Very characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |
| C-H Stretch (sp³ and sp²) | 2850-3050 cm⁻¹ | Aliphatic (methyl, methylene) and aromatic C-H stretches. | |
| C=O Stretch (Carbonyl) | 1700-1725 cm⁻¹ (strong) | Strong, sharp absorption typical for the carbonyl of a carboxylic acid dimer. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 178 | Corresponds to the molecular weight of the compound (C₁₁H₁₄O₂). |
| Major Fragments | m/z = 133, 119, 91 | Loss of the carboxyl group (-COOH, 45 amu) to give the benzylic cation (m/z 133). Further fragmentation of the trimethylbenzyl cation would lead to other common fragments. |
Potential Applications and Biological Relevance
While specific biological data for 2-(2,4,5-trimethylphenyl)acetic acid is limited, its structural class is of high interest to drug development professionals.
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Scaffold for Anti-Inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are aryl-acetic acid or aryl-propionic acid derivatives. This compound could serve as a starting point for developing novel COX enzyme inhibitors[2]. The specific substitution pattern may offer a unique fit into the active site of COX-1 or COX-2, potentially leading to new selectivity profiles.
-
Intermediate in Organic Synthesis: As a functionalized carboxylic acid, it is a versatile intermediate. The acid moiety can be readily converted to esters, amides, acid chlorides, or alcohols, enabling the synthesis of a wide range of more complex target molecules.
-
Antimicrobial Research: Phenylacetic acid derivatives have been explored for their antimicrobial properties[2]. The lipophilic nature imparted by the three methyl groups could enhance membrane permeability, a key factor in antimicrobial efficacy.
-
Oncology Research: Sodium phenylacetate, a related compound, has been shown to affect the growth and differentiation of tumor cells[1]. This suggests that novel derivatives, such as 2-(2,4,5-trimethylphenyl)acetic acid, could be investigated for similar cytostatic or differentiating activities.
Safety and Handling
As a member of the organic acid class, 2-(2,4,5-trimethylphenyl)acetic acid requires careful handling in a laboratory setting. The safety profile is expected to be similar to its isomers, such as (2,4,6-trimethylphenyl)acetic acid[10].
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation[10].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
2-(2,4,5-trimethylphenyl)acetic acid is a structurally distinct aromatic carboxylic acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive technical framework covering its structure, properties, a robust synthetic protocol via the Willgerodt-Kindler reaction, and a detailed predictive analysis of its spectroscopic characteristics. While further experimental validation is required, the insights presented here, grounded in established chemical principles, offer researchers and drug development professionals a solid foundation for utilizing this compound in their work. Its unique substitution pattern warrants exploration for the development of novel therapeutics and advanced materials.
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(PDF) Effect of 2,4,5-trichlorophenoxy acetic acid and waxing on quality and storability of lime fruits - ResearchGate. (URL: [Link])
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